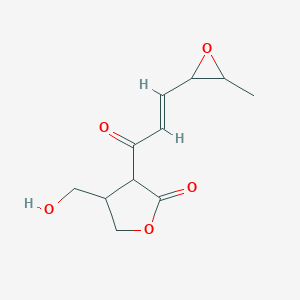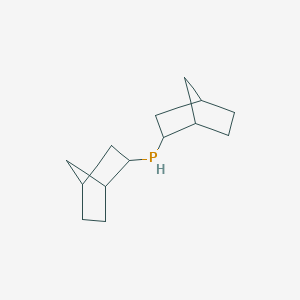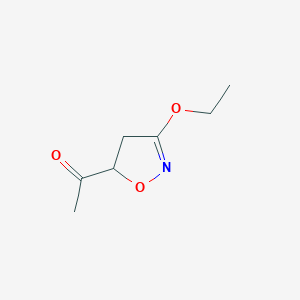
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as furanone C-30 and is a member of the furanone family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- is not fully understood. However, it is believed to work by interfering with the signaling pathways that bacteria use to communicate with each other. This results in the disruption of bacterial biofilms and the inhibition of bacterial growth.
Effets Biochimiques Et Physiologiques
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. It has also been shown to disrupt the formation of bacterial biofilms, which are a major factor in the development of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- in lab experiments is its ability to inhibit bacterial growth and biofilm formation. This makes it a valuable tool for studying the mechanisms of bacterial communication and the development of new antimicrobial agents. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)-. One area of research is the development of new antibiotics and other antimicrobial agents based on this compound. Another area of research is the study of its potential applications in other fields, such as agriculture and food preservation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- has been extensively studied for its potential applications in various fields. One of the major areas of research is its role as a quorum sensing inhibitor. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of this process can lead to the development of new antibiotics and other antimicrobial agents.
Propriétés
Numéro CAS |
132605-69-7 |
|---|---|
Nom du produit |
2(3H)-Furanone, dihydro-4-(hydroxymethyl)-3-(3-(3-methyloxiranyl)-1-oxo-2-propenyl)- |
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-3-[(E)-3-(3-methyloxiran-2-yl)prop-2-enoyl]oxolan-2-one |
InChI |
InChI=1S/C11H14O5/c1-6-9(16-6)3-2-8(13)10-7(4-12)5-15-11(10)14/h2-3,6-7,9-10,12H,4-5H2,1H3/b3-2+ |
Clé InChI |
XSBZCRLGWCIMRF-NSCUHMNNSA-N |
SMILES isomérique |
CC1C(O1)/C=C/C(=O)C2C(COC2=O)CO |
SMILES |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
SMILES canonique |
CC1C(O1)C=CC(=O)C2C(COC2=O)CO |
Synonymes |
2-(4',5'-epoxy-hex-2'(E)-en)oyl-2-hydroxy-3-hydroxymethyl-2,3-(Z)-butanolide butalactin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)










